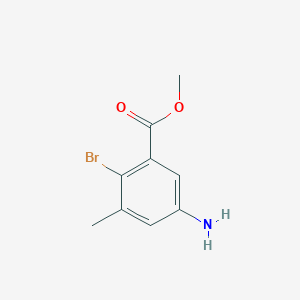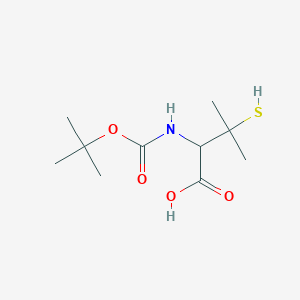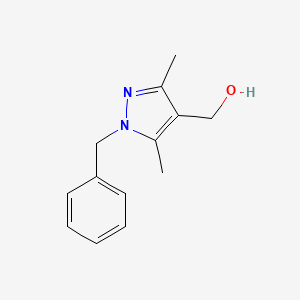
1,1,1-Trifluoro-3-(phenylthio)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-phenylsulfanylpropan-2-one: is a trifluoromethyl ketone with the molecular formula C9H7F3OS. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of a trifluoromethyl group and a phenylsulfanyl group attached to a propan-2-one backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-3-phenylsulfanylpropan-2-one typically involves the reaction of trifluoroacetone with a phenylsulfanyl compound under controlled conditions. One common method includes the use of trifluoroacetone and phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-3-phenylsulfanylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-phenylsulfanylpropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-3-phenylsulfanylpropan-2-one involves its interaction with specific molecular targets. In biological systems, it has been shown to exert neuroprotective effects by inhibiting apoptosis through various pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: Similar structure but lacks the sulfanyl group.
1,1,1-Trifluoro-3-(phenylsulfonyl)propan-2-one: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
1,1,1-Trifluoro-3-phenylsulfanylpropan-2-one is unique due to the presence of both trifluoromethyl and phenylsulfanyl groups, which impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
34509-09-6 |
|---|---|
Formule moléculaire |
C9H7F3OS |
Poids moléculaire |
220.21 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-phenylsulfanylpropan-2-one |
InChI |
InChI=1S/C9H7F3OS/c10-9(11,12)8(13)6-14-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
XIVIGZPICMJRLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12099230.png)



![2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid](/img/structure/B12099262.png)



![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)

![[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)
![2-[6-(2,6-Dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099318.png)


